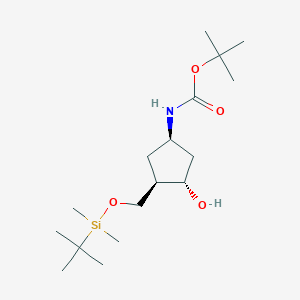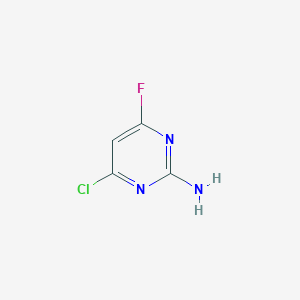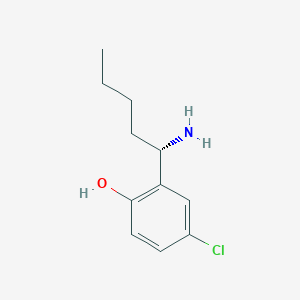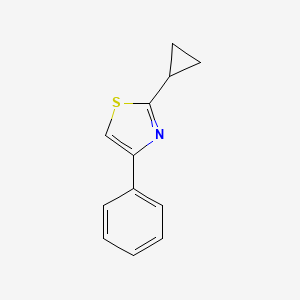
2-Amino-2-(5-bromo-3-methylpyridin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(5-bromo-3-methylpyridin-2-yl)ethanol is a chemical compound with the molecular formula C8H11BrN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-bromo-3-methylpyridin-2-yl)ethanol typically involves the bromination of 3-methylpyridine followed by the introduction of an amino group. The process can be summarized as follows:
Bromination: 3-methylpyridine is reacted with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position, forming 5-bromo-3-methylpyridine.
Amination: The brominated compound is then treated with ammonia or an amine source to introduce the amino group at the 2-position, resulting in 2-amino-5-bromo-3-methylpyridine.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 2-position, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(5-bromo-3-methylpyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-2-(5-bromo-3-methylpyridin-2-yl)acetone.
Reduction: Formation of 2-amino-2-(3-methylpyridin-2-yl)ethanol.
Substitution: Formation of 2-amino-2-(5-azido-3-methylpyridin-2-yl)ethanol.
Applications De Recherche Scientifique
2-Amino-2-(5-bromo-3-methylpyridin-2-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Amino-2-(5-bromo-3-methylpyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its amino and hydroxyl groups.
Pathways Involved: It may modulate biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-bromo-5-methylpyridine
- 2-Amino-5-bromo-3-methylpyridine
- 3-Bromo-5-methyl-2-pyridylamine
Uniqueness
2-Amino-2-(5-bromo-3-methylpyridin-2-yl)ethanol is unique due to the presence of both amino and hydroxyl groups, which enhances its reactivity and versatility in various chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C8H11BrN2O |
|---|---|
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
2-amino-2-(5-bromo-3-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11BrN2O/c1-5-2-6(9)3-11-8(5)7(10)4-12/h2-3,7,12H,4,10H2,1H3 |
Clé InChI |
TWPFEAKKNLJDMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1C(CO)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B12977395.png)
![1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-((1S,3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-yl)thiourea](/img/structure/B12977411.png)



![6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12977436.png)





![7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12977472.png)
